molecular formula C18H22N4O2S B2547434 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034453-17-1

1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No. B2547434
CAS RN: 2034453-17-1
M. Wt: 358.46
InChI Key: CKFBCDLASYAQHS-UHFFFAOYSA-N
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Description

The compound contains a tetrahydropyrazolo[1,5-a]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This core is substituted with a carbonyl group, a piperazine ring, and a thiophene ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydropyrazolo[1,5-a]pyridine core would likely adopt a rigid, bicyclic structure. The piperazine ring is flexible and can adopt various conformations, while the thiophene ring is aromatic and planar .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carbonyl group could undergo reactions such as nucleophilic addition or reduction. The piperazine ring could participate in reactions involving its nitrogen atoms, and the thiophene ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar carbonyl group and the basic piperazine ring could affect its solubility and acidity/basicity .

Scientific Research Applications

Chemical Research

This compound, due to its complex structure, can be used in chemical research, particularly in the study of organic compounds and derivatives . It can serve as a reference compound in the synthesis of other complex organic compounds .

Pharmaceutical Research

The compound is an important structural unit prevalent in pharmaceuticals and bioactive molecules . For example, it is found in zanubrutinib, a powerful BTK inhibitor . It also plays a role in selective inhibitors and selective KV1.5 blockers such as BMS394136 .

Drug Synthesis

The compound can be used in the synthesis of drugs. For instance, it is a component of zanubrutinib, a new powerful BTK inhibitor that enables a complete and lasting precise inhibition of the BTK target .

Enantioselective Synthesis

The compound can be used in enantioselective synthesis, a method used to prepare chiral molecules. A highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines has been realized for the first time by two strategies to afford chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with excellent enantioselectivities of up to 98% ee .

Treatment of Hematological Malignancies

The compound A, which contains a chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, is a potent and selective inhibitor of CDK9, which enables short duration of target engagement for the treatment of hematological malignancies .

Inhibitor Research

The compound and its derivatives play an important role in selective inhibitor research. They are used in the development of selective KV1.5 blockers .

Future Directions

The study of new compounds with the tetrahydropyrazolo[1,5-a]pyridine core is an active area of research, given the interesting chemical and biological properties of these compounds . Future work could involve the synthesis and characterization of this compound, as well as studies of its reactivity, biological activity, and potential applications.

properties

IUPAC Name

1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c23-17(11-14-4-10-25-13-14)20-6-8-21(9-7-20)18(24)15-12-19-22-5-2-1-3-16(15)22/h4,10,12-13H,1-3,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFBCDLASYAQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)CC4=CSC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone

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